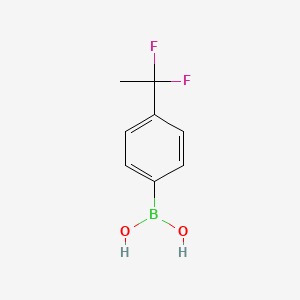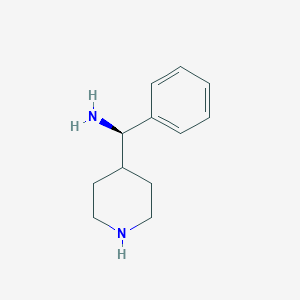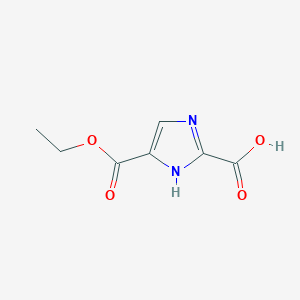![molecular formula C10H8N2O2 B11909104 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline CAS No. 66353-97-7](/img/structure/B11909104.png)
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is a heterocyclic compound that features a fused ring system combining a quinoxaline core with a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-methylquinoxaline with glyoxal in the presence of an acid catalyst to form the dioxole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the quinoxaline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is unique due to its specific ring fusion and the presence of both a quinoxaline and a dioxole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications that require specific molecular interactions and stability.
Propiedades
Número CAS |
66353-97-7 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
6-methyl-[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-11-7-2-9-10(14-5-13-9)3-8(7)12-6/h2-4H,5H2,1H3 |
Clave InChI |
MDKOMFXWBKGKQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC3=C(C=C2N=C1)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)









